2-Bromopyridine-5-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-bromopyridine-5-boronic acid derivatives involves several methods. One approach includes ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate, leading to high yields of the target compound. Suzuki reactions of these boronic acids with aryl iodides yield monosubstituted and disubstituted pyridines, which can further be converted into corresponding 2-pyridones (Sutherland & Gallagher, 2003).
Molecular Structure Analysis
Molecular structure analysis of boronic acid derivatives, such as 2-bromopyridine-5-boronic acid, reveals insights into their stability and reactivity. A comparative study between heterocyclic boron derivatives showed a slight difference in their C-B bond lengths, which does not significantly affect their stability. The crystal structure of these compounds demonstrates interactions through hydrogen bonds and van der Waals forces, contributing to their stability (Sopková-de Oliveira Santos et al., 2003).
Chemical Reactions and Properties
2-Bromopyridine-5-boronic acid participates in various chemical reactions, including Suzuki cross-coupling, highlighting its versatility as a building block in organic synthesis. It reacts with aryl and heteroaryl boronic acids in Suzuki reactions, producing a range of substituted pyridines. This versatility is attributed to the reactive bromo and boronic acid groups, allowing for multiple functionalization paths (Bouillon et al., 2003).
Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : 2-Bromopyridine-5-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method of Application : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
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Synthesis of Non-Cytotoxic Terpyridines
- Field : Medicinal Chemistry
- Application Summary : 2-Bromopyridine-5-boronic acid is involved in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines .
- Method of Application : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis of Phenyl-Pyridyl Scaffolds
- Field : Organic Chemistry
- Application Summary : 2-Bromopyridine-5-boronic acid is used in the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds .
- Method of Application : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis of Aromatic Nitriles
- Field : Organic Chemistry
- Application Summary : 2-Bromopyridine-5-boronic acid is used in cyanation for the synthesis of aromatic nitriles .
- Method of Application : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Suzuki-Miyaura Cross-Coupling with Dihalopyridines and Dihalobipyridines
- Field : Organic Chemistry
- Application Summary : 2-Bromopyridine-5-boronic acid is used in Suzuki-Miyaura cross-coupling with dihalopyridines and dihalobipyridines .
- Method of Application : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
- Catalytic Protodeboronation
- Field : Organic Chemistry
- Application Summary : 2-Bromopyridine-5-boronic acid is used in catalytic protodeboronation .
- Method of Application : The specific experimental procedures and technical details are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
2-Bromopyridine-5-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .
Future Directions
The Suzuki–Miyaura coupling, in which 2-Bromopyridine-5-boronic acid is used, is a widely applied transition metal catalysed carbon–carbon bond-forming reaction . Future research may focus on optimizing this reaction and exploring new applications for 2-Bromopyridine-5-boronic acid in organic synthesis .
properties
IUPAC Name |
(6-bromopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYWDUVHAPHGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376380 | |
Record name | 2-Bromopyridine-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-5-boronic acid | |
CAS RN |
223463-14-7 | |
Record name | 2-Bromopyridine-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromopyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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